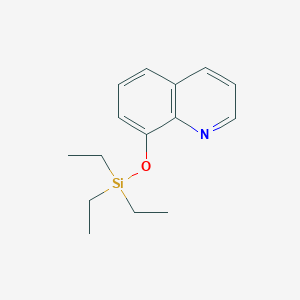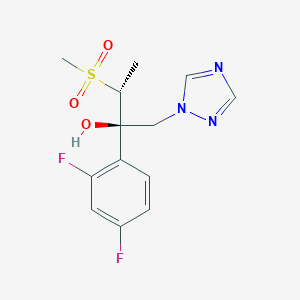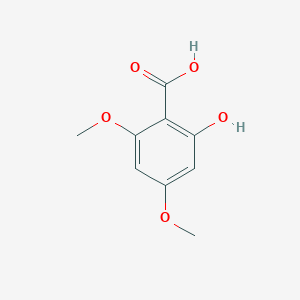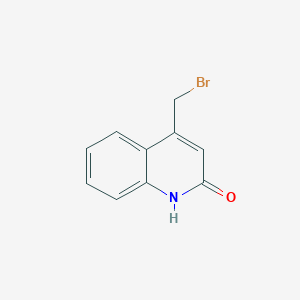
Chlorure de baryum, dihydraté
Vue d'ensemble
Description
Synthesis Analysis
Barium chloride dihydrate is synthesized through various chemical reactions, involving barium compounds and chloride sources. Research demonstrates the synthesis of related barium compounds, such as Diglycine barium chloride monohydrate, through experimental and computational approaches, highlighting its potential in NLO and OLED applications due to its electronic and optical properties (George et al., 2018). Another study discusses the synthesis of barium borohydride chlorides via mechanochemistry and thermal treatment, indicating the complex synthesis routes that can be applied to barium chloride compounds as well (Grube et al., 2016).
Molecular Structure Analysis
The molecular structure of barium chloride dihydrate has been studied extensively. A detailed investigation into its structure was conducted through proton magnetic resonance, revealing specific p—p directions and distances within the crystal, offering insights into its atomic arrangement (Silvidi & McGrath, 1960).
Chemical Reactions and Properties
Barium chloride dihydrate engages in various chemical reactions, including dehydration processes and its use as a catalyst in C-OH/P-H cross-coupling for C-P bond construction, demonstrating its versatility in chemical synthesis (Wo et al., 2018). Its reactivity under different conditions, such as dehydration kinetics sensitive to temperature and water vapor pressure, has been documented, indicating the intricate balance of environmental factors affecting its chemical behavior (Lumpkin & Perlmutter, 1995).
Physical Properties Analysis
Studies on barium chloride dihydrate focus on its phase transitions and thermal behavior. Research into the vapor pressures of its hydrated forms reveals detailed thermodynamic properties, including enthalpies of dehydration (Tanner, 2005). Such insights are crucial for understanding its stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties of barium chloride dihydrate, including its solubility, reactivity with other compounds, and its role in various chemical reactions, have been the subject of extensive research. Its application in creating ultra-fine barium carbonate powders via homogeneous precipitation method showcases its importance in advanced material synthesis (Chen, Chen, & Peng, 2016).
Applications De Recherche Scientifique
Nucleophilic aromatic substitution reactions have a wide range of applications in scientific research:
Mécanisme D'action
Safety and Hazards
Barium chloride dihydrate is considered hazardous. It is toxic if swallowed, harmful if inhaled, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of ingestion or inhalation, immediate medical attention is required .
Orientations Futures
Barium chloride dihydrate is used in various industries, including the manufacturing of rubber, oil refining, and papermaking . It is also used in the hardening of steel and to purify brine solution . Future applications may include the preparation of composites to absorb ammonia and to increase the crystallinity of polymers .
Analyse Biochimique
Biochemical Properties
Barium Chloride, Dihydrate is a potassium ion channel blocker . It interacts with enzymes, proteins, and other biomolecules, affecting their function and behavior . For instance, it has been found to prevent the D2-like receptor-mediated hyperpolarisation of spinal central pattern generator (CPG) neurons .
Cellular Effects
Barium Chloride, Dihydrate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in the soft tissues .
Molecular Mechanism
At the molecular level, Barium Chloride, Dihydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea with significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Barium Chloride, Dihydrate change over time . It has been observed to cause antioxidant enzymes exhaustion and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this salt in the soft tissues .
Dosage Effects in Animal Models
In animal models, the effects of Barium Chloride, Dihydrate vary with different dosages . For instance, it has been observed to deliver mortalities at certain doses . At high doses, it can cause toxic or adverse effects .
Metabolic Pathways
Barium Chloride, Dihydrate is involved in several metabolic pathways . It interacts with enzymes or cofactors, causing effects on metabolic flux or metabolite levels .
Transport and Distribution
Barium Chloride, Dihydrate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Barium Chloride, Dihydrate affects its activity or function . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of compounds via nucleophilic aromatic substitution typically involves the reaction of an electron-poor aromatic ring with a nucleophile. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines .
Industrial Production Methods
In industrial settings, nucleophilic aromatic substitution reactions are often carried out in large reactors where temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic aromatic substitution primarily involves substitution reactions where a nucleophile replaces a leaving group such as a halide. The reaction can proceed via two main mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism .
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, amines, thiolates.
Conditions: Elevated temperatures, polar aprotic solvents, and the presence of electron-withdrawing groups on the aromatic ring
Major Products
The major products of nucleophilic aromatic substitution reactions are typically substituted aromatic compounds where the nucleophile has replaced the leaving group. For example, the reaction of para-nitrofluorobenzene with sodium methoxide yields para-nitromethoxybenzene .
Comparaison Avec Des Composés Similaires
Nucleophilic aromatic substitution can be compared with other types of aromatic substitution reactions, such as electrophilic aromatic substitution (EAS). While EAS involves the attack of an electrophile on an electron-rich aromatic ring, NAS involves the attack of a nucleophile on an electron-poor aromatic ring . Similar compounds that undergo NAS include:
- Nitrobenzene derivatives
- Halogenated aromatic compounds
- Aromatic compounds with strong electron-withdrawing groups
NAS is unique in its ability to facilitate the substitution of nucleophiles on aromatic rings, which is not typically observed in other substitution reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Barium chloride, dihydrate can be achieved through the reaction of Barium carbonate with Hydrochloric acid in the presence of water.", "Starting Materials": ["Barium carbonate", "Hydrochloric acid", "Water"], "Reaction": ["1. Add a stoichiometric amount of Barium carbonate to a solution of Hydrochloric acid in water.", "2. Stir the mixture until the Barium carbonate has completely dissolved.", "3. Filter the resulting solution to remove any insoluble impurities.", "4. Concentrate the filtrate by evaporation to obtain Barium chloride solution.", "5. Allow the Barium chloride solution to cool to room temperature.", "6. Crystallize the Barium chloride by cooling the solution further below 0°C.", "7. Filter the Barium chloride crystals and wash with cold water to obtain Barium chloride, dihydrate."] } | |
Numéro CAS |
10326-27-9 |
Formule moléculaire |
BaCl2H2O |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
barium(2+);dichloride;hydrate |
InChI |
InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
Clé InChI |
MPHCLXFWCXFAFC-UHFFFAOYSA-L |
SMILES |
O.O.[Cl-].[Cl-].[Ba+2] |
SMILES canonique |
O.[Cl-].[Cl-].[Ba+2] |
Densité |
3.097 at 75 °F (NTP, 1992) 3.86 g/cm³ |
melting_point |
1765 °F (NTP, 1992) 113 °C |
Autres numéros CAS |
10326-27-9 |
Description physique |
Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992) WHITE SOLID IN VARIOUS FORMS. |
Numéros CAS associés |
10361-37-2 (Parent) |
Solubilité |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 26 °C: 37.5 (good) |
Synonymes |
BaCl2 barium chloride barium chloride, (140)BaCl2 barium chloride, (153)BaCl2 barium chloride, dihydrate barium chloride, hexahydrate barium chloride, monohydrate barium chloride, octaammoniate barium dichloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



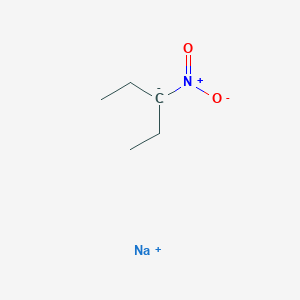

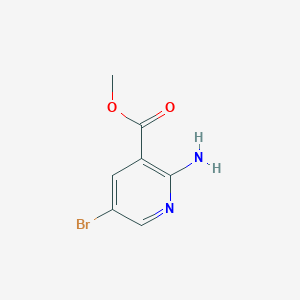

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
